molecular formula C13H9IN2O B1331264 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-57-2

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331264
CAS No.: 54995-57-2
M. Wt: 336.13 g/mol
InChI Key: NXDIGEICTIBJTM-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of an iodine atom on the phenyl ring and an amine group on the benzoxazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 3-iodoaniline with salicylic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiolates and amines, with reaction conditions typically involving the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions for Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both an iodine atom and an amine group, which confer distinct chemical reactivity and biological activity. Its benzoxazole structure also contributes to its potential as a fluorescent probe and its applications in various scientific fields.

Properties

IUPAC Name

2-(3-iodophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDIGEICTIBJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298215
Record name 2-(3-Iodophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-57-2
Record name 2-(3-Iodophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54995-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Iodophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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